5-Carboxypentyl disulfide
Overview
Description
5-Carboxypentyl disulfide is an organic compound with the molecular formula C12H22O4S2. It is characterized by the presence of a disulfide bond (S-S) and a carboxyl group (COOH) attached to a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Carboxypentyl disulfide can be synthesized through the reaction of thiols with appropriate carboxylate group donors. One common method involves the use of 6-chlorohexanoic acid as a carboxylate group donor, which reacts with thiols to form the desired disulfide compound. The reaction typically occurs under mild conditions, often at room temperature, and may require the presence of a catalyst or activating agent to facilitate the formation of the disulfide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Carboxypentyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
5-Carboxypentyl disulfide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Carboxypentyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between its reduced (thiol) and oxidized (disulfide) forms. This redox activity allows it to interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. These interactions can modulate the activity of target molecules and influence cellular pathways involved in redox regulation and signaling .
Comparison with Similar Compounds
Similar Compounds
Thiols: Compounds containing a single sulfur atom bonded to a hydrogen atom (e.g., cysteine).
Sulfides: Compounds containing a sulfur atom bonded to two carbon atoms (e.g., dimethyl sulfide).
Sulfoxides: Compounds containing a sulfur atom bonded to an oxygen atom and two carbon atoms (e.g., dimethyl sulfoxide).
Sulfones: Compounds containing a sulfur atom bonded to two oxygen atoms and two carbon atoms (e.g., sulfolane)
Uniqueness
5-Carboxypentyl disulfide is unique due to the presence of both a disulfide bond and a carboxyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in redox reactions and form stable disulfide bonds makes it particularly valuable in biological and chemical research .
Properties
IUPAC Name |
6-(5-carboxypentyldisulfanyl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4S2/c13-11(14)7-3-1-5-9-17-18-10-6-2-4-8-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJDBRJEFFQGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCSSCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451883 | |
Record name | 6,6'-Disulfanediyldihexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92038-67-0 | |
Record name | 6,6'-Disulfanediyldihexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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